N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C10H11N5O2 and a molecular weight of 233.23 g/mol It is characterized by the presence of a methoxy group, a tetrazole ring, and an acetamide group attached to a phenyl ring
Preparation Methods
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and receptor binding . The methoxy and acetamide groups contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties.
Comparison with Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)acetamide:
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Lacking the methoxy group, this compound has different chemical and biological properties.
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-7(16)12-8-3-4-10(17-2)9(5-8)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16) |
InChI Key |
BIGGSDDJQHEEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
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